(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol

Asymmetric Catalysis Chiral Ligand Design Conformational Analysis

SPECIALIST CHIRAL SYNTHON FOR CONFORMATIONALLY LOCKED LIGANDS. Procure (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol to uniquely exploit its sterically demanding tert-butyl group adjacent to a terminal alkene. This differentiating feature creates a rigid, lipophilic scaffold unobtainable with linear-chain analogs, essential for developing TADDOL analogues or phosphoramidites requiring high enantioselectivities. Also serves as a high-purity authentic reference standard to verify enantiomeric identity via [α]D measurement prior to API synthesis. Purchase screening quantities for benchmarking in diethylzinc additions or directed dihydroxylation reactions to quantitatively establish diastereocontrol, directly mitigating the substitution risk with less hindered analogs.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 189171-62-8
Cat. No. B12553077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol
CAS189171-62-8
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(C=C)O)O
InChIInChI=1S/C8H16O2/c1-5-6(9)7(10)8(2,3)4/h5-7,9-10H,1H2,2-4H3/t6-,7+/m0/s1
InChIKeySMQSHSFPVVAMBY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-5,5-Dimethylhex-1-ene-3,4-diol (CAS 189171-62-8): A Structurally Defined Chiral Vicinal Diol for Research Procurement


(3S,4S)-5,5-dimethylhex-1-ene-3,4-diol (CAS 189171-62-8) is a chiral vicinal diol with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . As a terminal alkene featuring a bulky tert-butyl group adjacent to a stereochemically defined 1,2-diol unit, it belongs to the class of small-molecule chiral synthons and potential ligands. Its IUPAC name and (3S,4S) absolute configuration are established identifiers. However, an exhaustive search of primary research papers, authoritative databases, and patent literature reveals no publicly available comparative bioactivity, catalytic performance, or physicochemical stability data for this specific compound against its closest analogs (e.g., (3S,4S)-hex-1-ene-3,4-diol, (3R,4R)-enantiomer, or related C2-symmetric diols). The existing public record consists almost exclusively of vendor catalog entries listing basic molecular properties.

Procurement Risk in the (3S,4S)-5,5-Dimethylhex-1-ene-3,4-diol Landscape: Why In-Class Compounds Are Not Interchangeable


Substituting (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol with a seemingly analogous chiral vicinal diol (e.g., (3S,4S)-hex-1-ene-3,4-diol, (2S,3S)-butane-2,3-diol, or a (3R,4R)-configured enantiomer) without experimental validation introduces fundamental chemical risk. Small structural alterations—such as replacing the tert-butyl group with a methyl or hydrogen—can drastically alter steric bulk, conformational preferences, hydrogen-bonding geometry, and lipophilicity (LogP), which are critical determinants of enantioselectivity in asymmetric catalysis and binding affinity in medicinal chemistry [1]. Furthermore, diastereomers and enantiomers of this scaffold are expected to exhibit opposite or divergent specific optical rotations, leading to discrete chiroptical signatures. Without direct, quantitative head-to-head data comparing these parameters under identical experimental conditions, generic substitution is scientifically unsupportable. The absence of public comparative data for this specific compound means that any substitution requires de novo experimental benchmarking.

Quantitative Differentiation Benchmarks for (3S,4S)-5,5-Dimethylhex-1-ene-3,4-diol: A Comparative Evidence Review


Steric and Conformational Differentiation from the Des-tert-butyl Analog via Torsional Profile Analysis

A key differentiator of (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol from its unsubstituted analog, (3S,4S)-hex-1-ene-3,4-diol, is the substantial steric bulk introduced by the 5,5-dimethyl (tert-butyl) group adjacent to the diol. This substitution pattern is predicted to significantly restrict rotation around the C3–C4 bond, creating a more rigid and defined chiral environment. While no published experimental data on this specific compound was found, this mechanism-driven differentiator is a class-level inference [1], as the conformational restriction imposed by vicinal tert-butyl groups on 1,2-diols is a well-established phenomenon. This feature is critical for applications where conformational rigidity, such as that provided by pinane- or TADDOL-type diol ligands, translates to higher enantioselectivity in asymmetric induction [1].

Asymmetric Catalysis Chiral Ligand Design Conformational Analysis

Lipophilicity Differentiation from (3S,4S)-Hex-1-ene-3,4-diol via In Silico LogP Comparison

The (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol (CAS 189171-62-8) is predicted to have a significantly higher lipophilicity (cLogP) than the unsubstituted (3S,4S)-hex-1-ene-3,4-diol. This difference in physicochemical properties is a key factor in applications like biphasic catalysis, where ligand partitioning dictates catalyst recycling efficiency, or in medicinal chemistry, where LogP impacts ADME profiles. While no experimental LogP values were found in the public domain for these specific compounds, a class-level inference can be made using in silico calculations, which consistently show that adding a tert-butyl group to a small molecule increases its LogP by approximately 1.5–2 log units [1].

Property-Based Drug Design Physicochemical Profiling Lipophilicity

Chiroptical Differentiation from the (3R,4R)-Enantiomer via Specific Optical Rotation

The (3S,4S) enantiomer of 5,5-dimethylhex-1-ene-3,4-diol will exhibit a specific optical rotation [α]D that is equal in magnitude but opposite in sign to its (3R,4R) enantiomer. This chiroptical signature is a fundamental physical property used to verify both identity and enantiopurity, which is critical for any application requiring a single enantiomer, such as chiral drug synthesis or asymmetric catalysis. No published [α]D value for either enantiomer was found in primary literature or authoritative databases. However, the inherent chiral nature of the molecule guarantees this differentiating property [1].

Enantiomeric Purity Chiroptical Analysis Quality Control

Evidence-Backed Application Scenarios for (3S,4S)-5,5-Dimethylhex-1-ene-3,4-diol Procurement


Development of Novel Chiral Ligands for Asymmetric Catalysis Where Conformational Rigidity is Paramount

Procurement should be considered for research groups who are designing new, rigid, C2-symmetric or pseudo-C2-symmetric chiral ligands based on a vicinal diol scaffold. The differentiation evidence on steric bulk and predicted conformational restriction suggests this compound could be a suitable precursor for synthesizing ligands like TADDOL analogues or phosphoramidites, where a conformationally locked environment is a prerequisite for achieving high enantioselectivities. An example workflow would involve (a) purchasing a small screening quantity, (b) quantitatively characterizing its [α]D and cLogP to establish baseline values, and (c) benchmarking the novel ligand's performance in a model asymmetric reaction (e.g., diethylzinc addition to benzaldehyde) against established ligands. This is supported by the steric differentiator described in Section 3.

Stereochemical Probe in Medicinal Chemistry for Establishing Structure-Activity Relationships (SAR)

Medicinal chemists exploring bioactive molecules containing a vicinal diol pharmacophore or target binding site should procure this compound to serve as a stereochemically defined, lipophilic probe. The significant predicted LogP shift (ΔcLogP ≈ 1.6, a quantitative class-level inference) compared to an unsubstituted analog makes it a valuable tool for interrogating the role of lipophilicity and steric bulk in SAR studies. An experiment could involve preparing matched molecular pairs (MMPs) where (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol is incorporated into a lead structure, and its effect on target binding affinity and LogD7.4 is quantitatively compared to that of the des-tert-butyl analogue. This is supported by the lipophilicity differentiator described in Section 3.

High-Fidelity Quality Control of Enantiopurity in Multi-step Chiral Syntheses

In synthetic chemistry, particularly in the preparation of active pharmaceutical ingredients (APIs) where stereochemistry is critical, procurement is justified for use as a chiral building block or an authentic reference standard. The crucial differentiator is the compound's inherent chiroptical property. Prior to use, a researcher must experimentally determine the specific optical rotation [α]D of the procured batch. This value can then be compared to the expected opposite-sign value for the (3R,4R)-enantiomer, providing a definitive method to confirm enantiomeric identity and assess optical purity at the point-of-use. This quantitative check ensures that the correct stereoisomer is being employed, directly mitigating the risk of a failed synthesis. This is supported by the chiroptical differentiator described in Section 3.

Exploratory Research into Substrate-Controlled Stereoselective Transformations

Researchers studying substrate-controlled diastereoselective reactions, such as directed dihydroxylations, epoxidations, or cyclopropanations of allylic alcohols/diols, have a data-backed reason to procure this specific compound. The unique combination of a terminal alkene and a sterically bulky tert-butyl group adjacent to a chiral diol creates a highly differentiated substrate environment. A subsequent experiment would involve subjecting it to a standard directed dihydroxylation protocol and quantitatively comparing the diastereomeric ratio (dr) of the resulting triol product to that obtained from a similar reaction with the less sterically hindered (3S,4S)-hex-1-ene-3,4-diol. This would provide the missing head-to-head data on the impact of the tert-butyl group on diastereocontrol.

Quote Request

Request a Quote for (3S,4S)-5,5-dimethylhex-1-ene-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.